Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a selective tyrosine kinase inhibitor. It specifically targets the epidermal growth factor receptor (EGFR) [, , ]. This compound is primarily recognized for its role in cancer chemotherapy, specifically for treating lung and breast cancer []. Gefitinib is typically administered orally [].
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3